Zirconium, dichlorooxo-, octahydrate
Description
Crystallographic Analysis of the Octahydrate Structure
X-ray crystallography has been instrumental in elucidating the precise three-dimensional architecture of zirconium, dichlorooxo-, octahydrate. These studies have confirmed that the compound crystallizes in the tetragonal system. wikipedia.org
The defining feature of the crystal structure is the presence of a complex tetranuclear cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.net In this core structure, four zirconium(IV) ions are linked together in a square planar arrangement. researchgate.net These zirconium centers are bridged by two sets of four hydroxide (B78521) (OH⁻) groups. wikipedia.org This arrangement creates a robust and stable cationic cluster. Each zirconium atom within this tetramer is further coordinated by four water molecules (H₂O). researchgate.net
Refinements of the crystal structure have provided precise measurements of the bond lengths within this core. The bridging Zr-OH bonds have an average length of approximately 2.142 Å, while the terminal Zr-OH₂ bonds are slightly longer, with a mean distance of about 2.272 Å. researchgate.net The coordination polyhedron around each zirconium atom is best described as a distorted dodecahedron with D₂d point-group symmetry. researchgate.net
Table 1: Selected Average Bond Lengths in the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Core
| Bond Type | Average Bond Length (Å) |
|---|---|
| Zr—OH (bridging) | 2.142 ± 0.019 |
| Zr—OH₂ (terminal) | 2.272 ± 0.032 |
The formal notation ZrOCl₂·8H₂O can be more accurately represented as [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O. wikipedia.org This expanded formula highlights the distinct roles of the water molecules and chloride ions. Sixteen water molecules are directly coordinated to the zirconium centers, acting as ligands. wikipedia.org An additional twelve water molecules are present as water of crystallization, occupying spaces within the crystal lattice and participating in the extensive hydrogen-bonding network.
The chloride anions (Cl⁻) are not directly bonded to the zirconium atoms. wikipedia.org Instead, they act as counterions, balancing the 8+ charge of the tetranuclear cation. These chloride ions are situated in the crystal lattice and are also heavily involved in hydrogen bonding with the coordinated and uncoordinated water molecules. This arrangement underscores the highly oxophilic nature of Zirconium(IV), which preferentially coordinates with oxygen-containing ligands like water and hydroxide ions over chloride ions. wikipedia.org
Spectroscopic Probes for Structural Characterization
While crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer insights into the vibrational and electronic properties of the compound, as well as its structure in solution.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the various functional groups present in this compound. The vibrational spectra of this compound are characterized by distinct bands corresponding to O-H stretching and bending modes of both the coordinated water molecules and the bridging hydroxide groups. The presence of broad absorption bands in the high-frequency region (around 3400 cm⁻¹) of the IR spectrum is characteristic of the O-H stretching vibrations, indicative of extensive hydrogen bonding.
Bands corresponding to the Zr-O stretching and bending vibrations are typically observed in the lower frequency region of the spectra. While specific peak assignments for the solid octahydrate are not extensively detailed in the readily available literature, the general regions of absorption confirm the presence of the key functional groups. For instance, peaks attributable to Zr-O vibrations are expected in the fingerprint region of the spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁷O NMR, has been crucial in demonstrating that the tetranuclear structure, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, persists in aqueous solutions. researchgate.net ¹H NMR studies of aqueous solutions of zirconyl chloride show distinct signals for the coordinated water molecules and bulk water, providing evidence for the stability of the hydrated cation in solution.
¹⁷O NMR spectroscopy is particularly informative for studying the oxygen environment around the zirconium ion. smu.edursc.org Studies on aqueous solutions have shown that the oxygen atoms of the bridging hydroxides and the coordinated water molecules give rise to distinct resonances, confirming the integrity of the tetranuclear core in the solution phase. However, specific chemical shift and coupling constant data for the solid octahydrate are not widely reported. The quadrupolar nature of the ¹⁷O nucleus leads to broad signals, which can make obtaining high-resolution spectra of solid samples challenging. huji.ac.il
Structure
2D Structure
Properties
IUPAC Name |
zirconium(2+);dichloride;nonahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.9H2O.Zr/h2*1H;9*1H2;/q;;;;;;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHTIDQAXFYCR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Zr+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Chemistry and Coordination Environment
Ligand Field Theory and Electronic Structure Analysis of Zirconium(IV) Centers
The electronic properties and bonding in the coordination sphere of zirconium(IV) in dichlorooxozirconium octahydrate can be rationalized through Ligand Field Theory (LFT), an extension of molecular orbital theory. wikipedia.org The zirconium(IV) ion possesses a d⁰ electronic configuration, meaning its 4d orbitals are empty. k-tree.ruuci.edu Consequently, traditional applications of LFT, such as explaining the magnetic properties and electronic spectra of d¹-d⁹ complexes through d-d transitions, are not directly applicable here. fiveable.me Instead, the analysis focuses on the interaction between the vacant d-orbitals of the zirconium center and the filled orbitals of the surrounding ligands (H₂O and bridging OH⁻ groups).
In the context of the tetranuclear cluster, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, each zirconium(IV) center is typically in an eight-coordinate environment, bonded to oxygen atoms from four water molecules and four bridging hydroxide (B78521) groups. This coordination geometry is often a distorted triangulated dodecahedron or a square antiprism. Ligand Field Theory describes the bonding as a result of the overlap between the metal's valence orbitals (4d, 5s, and 5p) and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals. wikipedia.orglibretexts.org
This interaction leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. The filled ligand orbitals combine with the metal orbitals to form low-energy bonding molecular orbitals, which are primarily ligand in character and accommodate the ligand electrons. The vacant high-energy 4d orbitals of the Zr(IV) center interact with the ligand orbitals to form a set of unoccupied molecular orbitals. These resulting molecular orbitals are split in energy, but since there are no d-electrons, this splitting does not result in phenomena like color or paramagnetism, which arise from electron transitions between split d-orbitals. youtube.combyjus.com The lowest unoccupied molecular orbitals (LUMOs) of the complex are expected to have significant metal 4d-orbital character. researchgate.net
Detailed research using computational methods like Density Functional Theory (DFT) provides deeper insights into the electronic structure. ryankingsbury.comchemistryjournal.net DFT calculations on related aqueous zirconium(IV) tetrameric and hexameric clusters have been performed to understand their stability and electronic properties. ryankingsbury.com These studies analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic characteristics of the cluster. The HOMO is typically localized on the oxygen atoms of the hydroxide and water ligands, while the LUMO is primarily centered on the zirconium(IV) ions, consistent with the empty d-orbitals. researchgate.netryankingsbury.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter derived from electronic structure analysis, indicating the chemical reactivity and kinetic stability of the complex. ryankingsbury.com The calculated charge on the zirconium ion in such complexes is significantly lower than the formal +4 charge, indicating a substantial degree of covalent character in the Zr-O bonds due to the donation of electron density from the oxygen donor atoms to the metal ion. researchgate.net
Table 1: Theoretical Electronic Structure Data for Zirconium(IV) Complexes
| Parameter | Finding | Significance | Reference |
| Metal Ion Configuration | d⁰ | No d-d electronic transitions; diamagnetic. | k-tree.ruuci.edu |
| HOMO Character | Primarily localized on oxygen ligand orbitals. | The oxygen atoms are the primary sites for oxidation. | researchgate.netryankingsbury.com |
| LUMO Character | Primarily composed of vacant Zirconium 4d orbitals. | The zirconium centers are the primary sites for reduction or nucleophilic attack. | researchgate.netryankingsbury.com |
| Zr-O Bond Nature | Significant covalent character. | Indicates strong interaction and electron sharing between Zr(IV) and oxygen ligands. | researchgate.net |
| HOMO-LUMO Gap | Calculated for related aqueous Zr(IV) clusters. | Correlates with the chemical stability and reactivity of the complex. | ryankingsbury.com |
Solution Behavior and Hydrolytic Polymerization
Hydrolytic Oligomerization Mechanisms of Zirconium Species
The hydrolytic polymerization of zirconium is a process where the initial tetrameric species aggregate to form larger polynuclear clusters, known as oligomers. cambridge.org This process is a continuation of the hydrolysis that begins upon dissolution. The mechanism of particle formation from zirconyl chloride solutions often involves three main stages: the initial generation of the tetramer, the aggregation of these tetramers to form nuclei and primary crystallites, and finally, the secondary aggregation of these crystallites. researchgate.net
A significant step in the oligomerization pathway is the formation of an octameric species. acs.org This octamer forms through the stacking of two tetrameric units. researchgate.netacs.org The equilibrium between the tetramer and larger polynuclear species is a critical aspect of the solution's chemistry. At higher concentrations or under specific pH conditions, the tetramers can condense, linking via olation (formation of M-OH-M bridges) or oxolation (formation of M-O-M bridges) to create more extended chain-like or three-dimensional structures. researchgate.net This polymerization is essentially a series of condensation reactions that eliminate water molecules from the coordination sphere of the zirconium ions. researchgate.net
| Property | Tetramer | Octamer |
| Formula | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺ |
| Hydrolysis Ratio (OH/Zr) | 2.0 | 2.5 |
| Radius of Gyration (Å) | 3.8 | 5.1 ± 0.2 |
| Formation | Primary species from dissolution of ZrOCl₂·8H₂O. sciencemadness.orgresearchgate.net | Forms from the stacking of two tetramers. researchgate.netacs.org |
This table summarizes the properties of the primary tetrameric and secondary octameric zirconium species found in aqueous solutions, based on small-angle X-ray scattering (SAXS) measurements. acs.org
Influence of pH and Ionic Strength on Zirconium Species Stability and Aggregation
The stability and aggregation of zirconium species in solution are highly dependent on both pH and ionic strength. solubilityofthings.comnih.gov The pH of the solution directly influences the degree of hydrolysis and the equilibrium between different polynuclear species. solubilityofthings.comiaea.org
In highly acidic solutions (e.g., [H⁺] added ≥ 0.6 M for a 0.05 M Zr(IV) solution), the tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is dominant. acs.org As the acidity decreases (pH increases), the equilibrium shifts towards the formation of larger, more hydrolyzed species. acs.org Specifically, at lower acid concentrations ([H⁺] added ≤ 0.05 M), the octameric species becomes predominant. acs.org Further increases in pH (i.e., addition of a base) lead to the formation of even larger, unidentified polymeric species and eventual precipitation of hydrous zirconia, ZrO₂·nH₂O. acs.orgsolubilityofthings.com In neutral to basic conditions, the solubility of zirconyl chloride decreases, leading to precipitation. solubilityofthings.com
The ionic strength of the solution, which is a measure of the concentration of ions, can also affect the stability and reaction rates of the zirconium species. nih.gov While the primary driver for speciation is pH, the ionic environment can influence the kinetics of aggregation and the stability of the colloidal particles formed during polymerization. nih.gov However, studies on some nanocomposite systems have shown that factors like ionic strength and water hardness may have a minimal impact on sorption capacity compared to the significant effect of pH. nih.gov
| Condition (for 0.05 M Zr(IV) solution) | Dominant Species |
| High Acidity ([H⁺] ≥ 0.6 M) | Tetramer ([Zr₄(OH)₈(H₂O)₁₆]⁸⁺) |
| Low Acidity ([H⁺] ≤ 0.05 M) | Octamer ([Zr₈(OH)₂₀]¹²⁺) |
| Neutral to Basic pH | Larger polymers and precipitates (e.g., Zr(OH)₄) |
This table illustrates the influence of pH on the dominant zirconium species in an aqueous solution, as determined by small-angle X-ray scattering. mdpi.comacs.org
Non-Aqueous Solvent Interactions and Solvatochromic Studies
The behavior of zirconium compounds changes significantly in non-aqueous solvents. While zirconyl chloride octahydrate is soluble in alcohols like methanol (B129727) and ethanol, it is generally insoluble in non-polar organic solvents. chembk.comfishersci.comfishersci.fi
Research using X-ray pair distribution function (PDF) analysis has shown that in non-aqueous solvents such as methanol, ethanol, and acetonitrile (B52724), zirconium species exist predominantly as monomeric complexes rather than the tetramers found in water. researchgate.net The nature of the solvent molecules and their ability to coordinate with the zirconium ion dictates the resulting species. rsc.org
Solvatochromism refers to the change in the color of a chemical substance when the solvent polarity is changed. While specific solvatochromic studies on Zirconium, dichlorooxo-, octahydrate are not extensively reported, the principle is relevant to its coordination chemistry. The interaction between the zirconium center (a Lewis acid) and coordinating solvent molecules can be studied spectroscopically. nih.gov For instance, in certain metal-organic frameworks, coordinated solvent molecules on zirconium sites can act as electron donors, influencing the electronic structure and photochromic properties of the material. rsc.org The electron-donating ability of the solvent can directly impact the energetics of electron transfer processes within the zirconium complex. rsc.orgnih.gov This demonstrates that the choice of solvent is a critical parameter for controlling the structure and reactivity of zirconium complexes in non-aqueous media.
Catalytic Applications in Synthetic Organic Chemistry
Zirconium, dichlorooxo-, octahydrate as a Lewis Acid Catalyst
The catalytic activity of this compound is primarily rooted in its function as a Lewis acid. In aqueous solutions, it does not exist as a simple monomeric species but rather forms a stable, tetrameric cationic cluster, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.net The high positive charge distributed over the four zirconium(IV) centers in this cluster makes it a potent electron-pair acceptor, which is the fundamental characteristic of a Lewis acid.
As a Lewis acid, the zirconium(IV) centers in the catalytic cluster readily coordinate with lone-pair-bearing atoms (such as oxygen or nitrogen) in organic substrates. tsijournals.com This coordination is the key step in Lewis acidic activation. For instance, in reactions involving carbonyl compounds, the Zr(IV) ion binds to the carbonyl oxygen. This interaction withdraws electron density from the oxygen atom, which in turn makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. tsijournals.comrsc.org
The general mechanism for Lewis acid catalysis can be summarized in three principal steps:
Catalyst-Substrate Association: The Lewis acidic Zr(IV) species coordinates to the electrophilic substrate. tsijournals.com
Nucleophilic Attack: The activated substrate reacts with a nucleophile. The coordination to the Lewis acid lowers the activation energy of this step.
Catalyst Dissociation: The catalyst decoordinates from the product, regenerating it for the next catalytic cycle. tsijournals.com
This catalytic cycle allows for the use of small, sub-stoichiometric amounts of the zirconium compound to facilitate the reaction, a core principle of catalysis.
The coordination of the bulky [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation to the substrate plays a crucial role in stabilizing the transition state of the reaction. By binding to the electrophile, the catalyst can pre-organize the reactants into a conformation that is favorable for the reaction, thereby lowering the entropic barrier. Furthermore, the electron-withdrawing effect of the zirconium center stabilizes the build-up of negative charge on the heteroatom (e.g., oxygen) in the transition state of nucleophilic addition reactions. researchgate.net
This stabilization can also modify reaction pathways. For example, in multi-step reactions, the catalyst can remain coordinated to the intermediate, guiding the subsequent steps and influencing the stereochemistry or regioselectivity of the final product. The presence of numerous water and hydroxyl ligands within the zirconium cluster can also participate in hydrogen bonding with the substrate or reagents, creating a unique reaction environment around the active site that can further influence the reaction pathway.
Catalysis of Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is fundamental to organic synthesis. This compound has proven to be an effective catalyst for several such reactions, valued for its ability to activate substrates under mild conditions.
The Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group followed by dehydration, is efficiently catalyzed by this compound. researchgate.netchemistrylearner.comwikipedia.org The catalyst activates the carbonyl component, facilitating the initial C-C bond formation. Studies on sulfate-ion promoted zirconia, derived from ZrOCl₂·8H₂O, have demonstrated excellent catalytic activity for the Knoevenagel condensation of various aldehydes with malononitrile (B47326) under solvent-free conditions, leading to high yields of the corresponding electrophilic alkenes. iitm.ac.in
While closely related to the Knoevenagel condensation, the application of this compound in the Aldol condensation is less extensively documented in the literature. nih.govnih.gov The Aldol reaction typically requires a base to generate an enolate nucleophile, but Lewis acids can also catalyze the reaction by activating the carbonyl electrophile. The limited specific research in this area suggests an opportunity for future investigation.
| Aldehyde | Active Methylene Compound | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Malononitrile | 0.5 | 98 |
| 4-Chlorobenzaldehyde | Malononitrile | 0.5 | 96 |
| 4-Nitrobenzaldehyde | Malononitrile | 0.5 | 98 |
| 4-Methoxybenzaldehyde | Malononitrile | 1.0 | 95 |
| Cinnamaldehyde | Malononitrile | 1.5 | 92 |
| 2-Furanaldehyde | Malononitrile | 2.0 | 90 |
The Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring, is a powerful tool in organic synthesis. mdpi.com Lewis acids are known to catalyze this reaction by coordinating to the dienophile, which lowers its LUMO energy and accelerates the reaction rate. While the use of Lewis acids like boron trifluoride etherate in Diels-Alder reactions is well-established, specific studies employing this compound as the catalyst are not prominently featured in the available scientific literature. Theoretical and experimental studies often focus on other Lewis acids, and thus the potential of ZrOCl₂·8H₂O in this specific class of cycloadditions remains an area open for exploration. nih.gov
Selective Functional Group Transformations
Beyond C-C bond formation, this compound is a versatile catalyst for a variety of selective functional group transformations. Its mild acidity and tolerance for aqueous media make it suitable for reactions involving sensitive functional groups.
One notable application is in the Pechmann condensation for the synthesis of coumarins, which are important heterocyclic compounds. researchgate.netresearchgate.net The catalyst efficiently promotes the reaction between phenols and β-ketoesters, often under solvent-free conditions, to produce coumarin (B35378) derivatives in good to excellent yields. tsijournals.comsci-hub.st
Esterification is another key transformation catalyzed by ZrOCl₂·8H₂O. It has been shown to effectively catalyze the esterification of carboxylic acids, including acrylic acid, with an equimolar amount of various alcohols. nih.gov These reactions can proceed at ambient temperature or be accelerated by heating, and the catalyst can often be recovered and reused. researchgate.net Furthermore, it catalyzes the synthesis of esters from alcohols and 1,3-diketones via a retro-Claisen type condensation. rsc.orgrsc.org This method provides an alternative route to industrially relevant acetates.
| Transformation | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pechmann Condensation | Resorcinol | Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | 95 | tsijournals.com |
| Pechmann Condensation | Phloroglucinol | Ethyl acetoacetate | 5,7-Dihydroxy-4-methylcoumarin | 95 | tsijournals.com |
| Esterification | Acrylic acid | Ethanol | Ethyl acrylate | 85 | nih.gov |
| Esterification | Acetic acid | 1-Butanol | n-Butyl acetate | 93 | nih.gov |
| Retro-Claisen Condensation | Benzyl alcohol | Acetylacetone | Benzyl acetate | 96 | rsc.org |
| Retro-Claisen Condensation | 1-Octanol | Acetylacetone | Octyl acetate | 93 | rsc.org |
Protection and Deprotection Chemistry (e.g., Hydrazone Formation and Cleavage)
This compound serves as an efficient and chemoselective catalyst for the protection of carbonyl groups and the subsequent cleavage of the protecting group. researchgate.net A key application is in the formation of hydrazones from aldehydes and ketones, which is a common method to protect the carbonyl functionality during multi-step syntheses. researchgate.net
Research has demonstrated that in the presence of a catalytic amount of this compound (typically 10 mol%), a variety of aldehydes and ketones react with hydrazine (B178648) sources to form the corresponding hydrazones in high yields. researchgate.net The reaction proceeds efficiently in acetonitrile (B52724) under aerobic conditions. researchgate.net A notable advantage of this method is its chemoselectivity; the catalyst selectively promotes hydrazone formation from aldehydes in the presence of ketones.
Furthermore, the same catalyst can be used for the deprotection step. researchgate.net The cleavage of the hydrazone C=N bond to regenerate the parent carbonyl compound is effectively achieved using this compound in methanol (B129727), also under aerobic conditions. researchgate.net The mild conditions and high yields make this a practical methodology in organic synthesis. researchgate.net
Table 1: ZrOCl₂·8H₂O Catalyzed Hydrazone Formation from Benzaldehyde and Hydrazine Hydrate
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 5 | No reaction |
| 5 | 5 | Trace |
| 7 | 4 | 52 |
| 10 | 2.5 | 93 |
| 15 | 4 | 60 |
| Data sourced from a study on the optimization of catalyst loading for carbonyl protection. tandfonline.com |
Esterification and Transesterification Reactions
This compound is a highly effective catalyst for the esterification of carboxylic acids with alcohols. nih.gov It can efficiently catalyze reactions involving equimolar amounts of substrates, often under solvent-free conditions, to produce the corresponding esters in high yields. nih.gov This method is applicable to a range of carboxylic acids, including acrylic acid, and various primary and secondary alcohols. rsc.orgnih.gov
The catalytic activity can be significantly enhanced by performing the reaction in a solvent like toluene (B28343) under azeotropic reflux. nih.gov This setup facilitates the removal of water, a byproduct of the reaction, thereby driving the equilibrium towards the ester product and increasing the reaction rate. nih.gov The catalyst has proven particularly effective for the esterification of long-chain carboxylic acids and alcohols, which are important in the oleochemical industry. rsc.orgresearchgate.net While modified zirconia catalysts are widely studied for transesterification, the direct application of this compound for this purpose is less specifically detailed, though its Lewis acidic nature suggests potential activity. researchgate.netmasterorganicchemistry.com
Table 2: Esterification of Various Carboxylic Acids with Alcohols using ZrOCl₂·8H₂O
| Carboxylic Acid | Alcohol | Conditions | Yield (%) |
| Acrylic Acid | Benzyl Alcohol | 50°C, 3h | 92 |
| Acetic Acid | Benzyl Alcohol | 50°C, 3h | 94 |
| Palmitic Acid | Cetyl Alcohol | Mesitylene, Reflux, 24h | 91 |
| Lauric Acid | 1-Dodecanol | Mesitylene, Reflux, 24h | 95 |
| Data compiled from studies on esterification reactions catalyzed by ZrOCl₂·8H₂O. nih.govresearchgate.net |
Role in Polymerization Processes and Controlled Polymer Synthesis
While this compound is a crucial precursor, its direct use as a primary catalyst in polymerization is not extensively documented. Instead, it serves as a convenient starting material for the synthesis of more complex and highly active organozirconium polymerization catalysts. osti.gov
For instance, derivatives like bis(β-diketonato)zirconium(IV) chloride, which can be synthesized from zirconium chloride sources, are effective catalysts for the ring-opening polymerization (ROP) of lactones such as ε-caprolactone and δ-valerolactone to produce biodegradable polyesters. rasayanjournal.co.inresearchgate.netekb.eg These derived catalysts are noted for being less sensitive to moisture and air, which is a significant advantage. ekb.eg Similarly, other specifically designed mononuclear zirconium compounds and Salan-ligated zirconium complexes are employed for the living ROP of other lactones and for olefin polymerization, respectively. rsc.orgnih.gov Therefore, the role of this compound in this context is primarily as a stable, readily available source of zirconium for creating sophisticated catalytic systems for controlled polymer synthesis.
Catalyst Design for Enhanced Activity and Recyclability
To improve the performance and utility of this compound as a catalyst, various strategies for its modification and reuse have been developed.
A key strategy to enhance catalytic activity and simplify recovery is heterogenization, which involves immobilizing the catalyst on a solid support. Supporting this compound on ordered mesoporous silica (B1680970), such as MCM-41, has been shown to significantly boost its performance in esterification reactions. rsc.orgresearchgate.net This enhancement is attributed to the high surface area of the support, which allows for a high dispersion of the active zirconium cation cluster, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, increasing the contact between the catalyst and the substrates. rsc.orgresearchgate.net
Furthermore, the hydrophobic nature of some silica supports can help in the removal of water produced during reactions like esterification, further promoting the forward reaction. researchgate.net this compound is also used as a precursor to prepare the zirconia support itself, which can then be impregnated with other catalytically active metals like copper or iron for applications such as selective catalytic reduction (SCR) of nitrogen oxides. mdpi.com
A significant advantage of this compound is its stability and reusability. nih.gov In many reactions, the catalyst can be easily recovered and reused without a substantial loss of catalytic activity. tandfonline.com
For the protection and deprotection of carbonyls, the water-soluble catalyst can be recovered from the aqueous phase after product extraction by simply concentrating the solution under reduced pressure. tandfonline.com Alternatively, it can be filtered, washed with an organic solvent, and dried before being used in a subsequent reaction. tandfonline.com Studies have shown that the catalyst can be recycled for at least five consecutive runs with almost no decrease in its efficiency. tandfonline.comresearchgate.net This recyclability, combined with its low cost and ease of handling, underscores its utility as a sustainable catalyst in organic synthesis. tandfonline.comnih.gov
Precursor Chemistry for Advanced Materials Development
Synthesis of Zirconia (ZrO₂) Nanomaterials
Zirconyl chloride octahydrate is a widely employed precursor for creating zirconia (ZrO₂) nanomaterials through several chemical methods, including controlled precipitation, hydrothermal synthesis, and sol-gel processing. nih.govrsc.org The selection of the synthesis route and the precise control of reaction parameters are critical in determining the final characteristics of the nanoparticles.
Controlled Precipitation and Hydrothermal Methods for Nanoparticle Synthesis
Controlled precipitation is a common technique for synthesizing zirconia nanoparticles from zirconyl chloride octahydrate. researchgate.netnepjol.info This method involves the addition of a precipitating agent, such as ammonia (B1221849) or sodium hydroxide (B78521), to an aqueous solution of ZrOCl₂·8H₂O. nepjol.infosciencemadness.org This induces the precipitation of zirconium hydroxide (Zr(OH)₄), which is subsequently filtered, washed, and calcined at elevated temperatures (e.g., 700°C) to yield ZrO₂ nanoparticles. nepjol.inforesearchgate.net The concentration of the precursor solution and the pH are crucial factors that influence the size and morphology of the resulting nanoparticles. researchgate.netresearchgate.net
Hydrothermal synthesis offers another robust route to produce crystalline zirconia nanoparticles directly from a zirconyl chloride octahydrate precursor. nih.govresearchgate.net This method involves heating an aqueous solution of ZrOCl₂·8H₂O, often with a mineralizer or pH-adjusting agent like NH₄OH or urea, in a sealed vessel (autoclave) at temperatures typically ranging from 150°C to 250°C. nih.govosti.gov This process can yield highly crystalline nanoparticles with specific shapes, such as spheres or even star-shaped structures, without the need for a post-synthesis calcination step to induce crystallization. nih.gov For instance, treating a solution of zirconyl chloride octahydrate and NH₄OH at 200°C for 12 hours has been shown to produce pure tetragonal zirconia nanoparticles. nih.gov
Sol-Gel Processing for Uniform Nanoparticle Formation
The sol-gel method is a versatile technique for producing uniform zirconia nanoparticles and involves the transition of a solution (sol) into a gel-like network. rsc.orgjournalijar.com While often initiated with organometallic precursors like alkoxides, zirconyl chloride octahydrate can also be effectively used in aqueous sol-gel routes. rsc.orgresearchgate.net The process begins with the hydrolysis of the zirconium precursor in a solvent, leading to the formation of a colloidal sol. rsc.org With controlled conditions such as pH, temperature, and aging time, this sol undergoes condensation and polymerization to form a three-dimensional gel network. rsc.orge3s-conferences.org
A key advantage of the sol-gel method is its ability to control particle size and prevent agglomeration because the particles are separated within the gel's polymeric network. rsc.org The gel is then dried to form a xerogel, and subsequent calcination at specific temperatures removes organic residues and induces crystallization, yielding zirconia nanoparticles. rsc.org For example, a process starting with a ZrOCl₂ solution can be titrated with NH₄OH to a pH of 9 to form a wet gel of Zr(OH)₄, which is then processed into nanoparticles. e3s-conferences.org
Impact of Synthesis Parameters on Nanoparticle Morphology and Size Distribution
The physical and chemical properties of zirconia nanoparticles derived from zirconyl chloride octahydrate are highly dependent on the synthesis parameters. nih.govresearchgate.net Key variables include precursor concentration, pH, reaction temperature, reaction time, and subsequent calcination temperature. nih.govresearchgate.netosti.gov
Precursor Concentration: Studies have shown that the size of zirconia particles can be influenced by the initial concentration of the ZrOCl₂·8H₂O solution. In co-precipitation methods, increasing the precursor concentration from 0.05M to 0.1M resulted in an increase in the average particle size from 28.3 nm to 33.3 nm. nepjol.info In hydrothermal synthesis, decreasing the precursor concentration has been found to yield smaller particles. osti.gov
Temperature: The reaction temperature plays a significant role in both hydrothermal and precipitation methods. Higher hydrothermal temperatures can facilitate the transformation of spherical nanoparticles into spindle or rod-like structures. nih.gov Increasing the hydrothermal temperature can also lead to more uniformly sized particles. osti.gov
pH and Precipitating Agent: The pH of the reaction medium, controlled by the addition of agents like ammonia or ethylene (B1197577) diamine, is critical. researchgate.nete3s-conferences.org The pH level affects the rate of hydrolysis and condensation, which in turn influences the particle size and the crystalline phase formed. researchgate.net
Calcination Temperature: The final heat treatment step, calcination, is crucial for crystal growth and phase purity. Higher calcination temperatures generally lead to an increase in crystallite size and a higher degree of particle agglomeration. nih.gov For example, in one study, it was noted that a higher calcination temperature significantly impacted surface morphology and increased crystal size. nih.gov
| Parameter | Effect on Nanoparticle Properties | Source(s) |
| Precursor Concentration | Higher concentration can lead to larger particle sizes. | nepjol.info |
| Reaction Temperature | Higher temperatures can promote uniform sizes and changes in morphology (e.g., spherical to rod-like). | nih.govosti.gov |
| pH | Influences hydrolysis/condensation rates, affecting particle size and crystalline phase. | researchgate.netresearchgate.net |
| Calcination Temperature | Higher temperatures increase crystallite size and degree of agglomeration. | nih.gov |
Phase Transformation Control (e.g., Tetragonal to Monoclinic Zirconia) in Derived Materials
Zirconia naturally exists in three crystalline phases: monoclinic (m-ZrO₂), which is stable at room temperature, tetragonal (t-ZrO₂), stable at intermediate temperatures (1170°C to 2370°C), and cubic (c-ZrO₂), stable at higher temperatures. e3s-conferences.orgharvard.edu The desirable mechanical properties of zirconia often rely on stabilizing the metastable tetragonal phase at room temperature. harvard.edu
When using zirconyl chloride octahydrate as a precursor, several factors during synthesis can influence the final phase composition of the zirconia product.
Synthesis Method: The choice of synthesis method can favor a particular phase. Supercritical hydrothermal synthesis using ZrOCl₂ precursor has been shown to yield a mixture of monoclinic and tetragonal phases. e3s-conferences.org
Additives and Impurities: The presence of certain ions can stabilize the tetragonal phase. Anion additives, such as those from ammonium (B1175870) chloride (a byproduct of using ammonia as a precipitating agent), can play a major role in the low-temperature stabilization of t-ZrO₂. capes.gov.br The use of dopants like yttria is a well-known strategy to stabilize the tetragonal or cubic phases. researchgate.net
Calcination Temperature and Time: The thermal history of the material is a dominant factor. For zirconia synthesized via a sol-gel method, calcination at 350–500°C can result in the tetragonal phase, while increasing the temperature to 650°C can lead to a mixture of tetragonal and monoclinic phases. rsc.org Similarly, for zirconia prepared by precipitation, the tetragonal phase can be obtained at 550°C. researchgate.net Prolonged heating or higher temperatures typically favor the conversion of the metastable tetragonal phase to the stable monoclinic phase. nih.govharvard.edu
Fabrication of Zirconium Oxide Thin Films
Zirconium oxide thin films are critical components in optical coatings, dielectric layers in microelectronics, and protective coatings. americanelements.comosti.gov While zirconyl chloride octahydrate is a primary source for powders, its direct application in vapor deposition techniques for thin films is limited.
Precursor Applications in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are premier techniques for growing high-quality, uniform thin films. These processes require precursors that are volatile and thermally stable, allowing them to be transported in the gas phase to a substrate surface. osti.govgoogle.com
Zirconium, dichlorooxo-, octahydrate (ZrOCl₂·8H₂O) is a hydrated, non-volatile solid, making it unsuitable for direct use in conventional CVD or ALD processes. wikipedia.orgsciencemadness.org Its decomposition at elevated temperatures is complex and does not lend itself to the controlled surface reactions required for high-quality film growth. sciencemadness.org
Instead, the primary precursor for chloride-based CVD and ALD of zirconia films is anhydrous zirconium tetrachloride (ZrCl₄). osti.govmdpi.comresearchgate.net ZrCl₄, when reacted with an oxygen source like water vapor or oxygen at high temperatures (e.g., 800-1200°C), can deposit ZrO₂ films. osti.govmdpi.com While ZrOCl₂·8H₂O is not used as the direct vapor-phase precursor, it plays a crucial role in the broader supply chain as it can be an intermediate in the synthesis of other zirconium compounds, including those that are subsequently converted into suitable ALD/CVD precursors like ZrCl₄ or various organometallic zirconium compounds. sciencemadness.orggoogle.com For instance, zirconium hydroxide precipitated from zirconyl chloride solutions can be further processed and reacted to create more complex, volatile precursors tailored for ALD. sciencemadness.orggoogle.com
Solution-Based Film Deposition Techniques for Optical and Electronic Devices
This compound is a key precursor in solution-based methods for depositing thin films of zirconium dioxide (ZrO₂), a material prized for its excellent optical and electrical properties. tuwien.atmdpi.com These properties include a high refractive index, a large optical band gap, low optical loss, and high transparency in the visible and near-infrared regions, making it ideal for optical coatings. mdpi.comijert.org
Solution-based techniques like the sol-gel method are favored for their simplicity, low cost, and ability to coat large, complex surfaces uniformly. scispace.com In a typical sol-gel process, zirconyl chloride octahydrate is dissolved in a solvent, often an alcohol like isopropanol, sometimes with a stabilizer. ijert.orgscispace.com The solution then undergoes hydrolysis and condensation reactions to form a "sol," a stable colloidal suspension of nanoparticles. This sol can be applied to a substrate by spin coating or dip coating. scispace.commdpi.com Subsequent heat treatment (annealing) removes residual organic components and crystallizes the film, forming a dense, stable zirconia coating. ijert.org
Researchers have successfully used aqueous solutions of zirconyl chloride octahydrate for spray pyrolysis deposition of nanostructured ZrO₂ thin films on glass, a cost-effective and environmentally friendly approach. tuwien.at These films have applications as anti-reflection coatings, in interference filters, and as protective layers. ijert.org In electronics, solution-processed ZrO₂ films are investigated for use as high-k dielectric materials in transistors and resistive random-access memory (RRAM) devices, where zirconyl chloride octahydrate serves as the zirconium source. mdpi.comspast.org
Table 1: Solution-Based Deposition Methods Using this compound
| Deposition Technique | Substrate | Precursor System | Application | Key Findings |
|---|---|---|---|---|
| Sol-Gel Spin Coating | Glass | ZrOCl₂·8H₂O, Polyethylene Glycol (PEG) | Optical Coatings | Films have a refractive index of ~1.45 and contain a mix of monoclinic and tetragonal ZrO₂ phases. mdpi.com |
| Sol-Gel Dip Coating | Glass | ZrOCl₂·8H₂O, Isopropanol, Acetyl Acetone | Optical Coatings | Annealing at 500°C produces films with a tetragonal structure and a refractive index of ~1.9. scispace.com |
| Spray Pyrolysis | Glass, TCO-coated glass | Aqueous ZrOCl₂·8H₂O | Gas Sensors, Photovoltaics | Offers an upscalable, cost-effective route to nanocrystalline ZrO₂ films without organic solvents. tuwien.at |
| Sol-Gel Spin Coating | Indium Tin Oxide (ITO) | ZrOCl₂·8H₂O, Anhydrous Ethanol | Resistive Memory (RRAM) | Low-temperature processing (250°C) yields functional ZrO₂-based memory devices. spast.org |
Engineering of Zirconium-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound is a preferred metal source for the synthesis of zirconium-based Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). scielo.br Zr-MOFs are renowned for their exceptional chemical, thermal, and water stability, which is attributed to the strength of the zirconium-carboxylate bonds. tandfonline.com This stability makes them superior candidates for a variety of demanding applications. The use of zirconyl chloride octahydrate is often favored over other precursors like zirconium tetrachloride (ZrCl₄) because it can promote faster crystallization of the MOF structure. semanticscholar.org
Solvothermal synthesis is the most common method for producing Zr-MOFs. tandfonline.com The process involves dissolving the zirconium precursor, such as zirconyl chloride octahydrate, and a chosen organic linker in a solvent, typically N,N-dimethylformamide (DMF). google.comiwaponline.com This solution is then sealed in an autoclave or a similar closed vessel and heated to temperatures between 100-150°C for a period ranging from hours to days. google.comiwaponline.com Under these conditions of elevated temperature and pressure, the metal precursor and organic linkers self-assemble into the highly ordered, porous crystalline structure of the MOF.
A prominent example is the synthesis of UiO-66, a widely studied Zr-MOF. In a typical synthesis, zirconyl chloride octahydrate and the linker, terephthalic acid (H₂BDC), are dissolved in DMF. tandfonline.com The mixture is heated in an oven, leading to the formation of a white precipitate, which is the UiO-66 material. tandfonline.com After cooling, the solid product is collected and washed to remove unreacted starting materials and solvent. google.com Modulators, such as monocarboxylic acids (e.g., acetic acid), are often added to the reaction mixture to control the crystal size and quality of the resulting MOF. mdpi.com
The unique properties of Zr-MOFs, namely their high surface area, tunable pore sizes, and exceptional stability, make them highly effective materials for separation and adsorption processes. unl.edu A significant area of research is their use in carbon capture. rsc.orgrsc.org The regular, well-defined pores of Zr-MOFs can be tailored to selectively adsorb CO₂ from gas mixtures, such as flue gas (CO₂/N₂) or natural gas (CO₂/CH₄). rsc.org
For instance, Zr-MOFs like UiO-66 and its functionalized derivatives have been extensively studied for CO₂ capture. scielo.brrsc.org The introduction of functional groups, such as amino groups (-NH₂), onto the organic linkers can enhance the affinity of the MOF for CO₂, leading to higher adsorption capacities. scielo.br Research has shown that UiO-66-NH₂ exhibits a higher CO₂ adsorption capacity compared to the parent UiO-66 due to the polarity of the amine group. scielo.br Furthermore, some Zr-MOFs exhibit molecular sieving capabilities, where their pore apertures are small enough to trap CO₂ while allowing larger gas molecules like methane (B114726) (CH₄) and nitrogen (N₂) to pass through, achieving highly efficient separation. rsc.org
Beyond gas separation, Zr-MOF composites are being developed for environmental remediation, such as removing pollutants from water. rsc.org Hybrid materials combining Zr-MOFs with hydrophilic polymers like alginate have shown superior adsorptive properties for removing dyes like methylene (B1212753) blue from aqueous solutions. rsc.org
Table 2: Selected Zirconium MOFs Synthesized from this compound
| MOF Name | Organic Linker | Synthesis Method | Key Application | Research Finding |
|---|---|---|---|---|
| UiO-66 | Terephthalic acid | Solvothermal | Gas Adsorption, Catalysis | A benchmark Zr-MOF known for high thermal and chemical stability. tandfonline.com |
| UiO-66-NH₂ | 2-Aminoterephthalic acid | Solvothermal | CO₂ Capture | The amino group enhances CO₂ adsorption capacity compared to the parent UiO-66. scielo.br |
| MOF-808 | 1,3,5-Benzenetricarboxylic acid (Trimesic acid) | Solvothermal | Pollutant Adsorption | Used to create MOF-hydrogel composites for enhanced removal of dyes from water. rsc.org |
| MIP-202 | L-Aspartic acid | Solvothermal | CO₂ Capture | Exhibits high affinity for CO₂ due to amino functions and extra-framework anions. mdpi.com |
| MOF-801 | Fumaric acid | Solvothermal | Gas Adsorption, Water Harvesting | Known for high water stability and potential for atmospheric water capture. mdpi.com |
Integration into Composite Materials and Advanced Coatings for Enhanced Performance
This compound is utilized as a precursor to incorporate zirconia (ZrO₂) into composite materials and advanced coatings, thereby enhancing their physical and chemical properties. tuwien.at The addition of zirconia can significantly improve hardness, corrosion resistance, thermal stability, and wear resistance in a variety of materials. mdpi.comhl-material.comnih.gov
In the realm of advanced coatings, zirconyl chloride octahydrate is a starting material for creating corrosion-resistant and thermal barrier coatings. chemiis.comhl-material.com For example, it is used to produce sol-gel coatings for polycarbonate substrates, where the incorporation of ZrO₂ nanoparticles enhances mechanical strength and durability. nih.gov These hybrid coatings can also provide anti-reflection and self-cleaning properties. nih.gov Similarly, it is used in the manufacturing of pigments for paints, where it improves brightness and durability. hl-material.com
Zirconyl chloride octahydrate also serves as an additive to titanium dioxide (TiO₂) pigments to increase their durability. samaterials.comennoreindiachemicals.com In the ceramics industry, it is a key raw material for producing high-performance zirconia ceramics, which are valued for their exceptional mechanical strength and thermal resistance. zegmetal.comchemiis.com
Precursor Pathways to Diverse Zirconium Compounds (e.g., Zirconium Sulfates, Nitrates, Hydroxides)
This compound is a fundamental intermediate for the chemical synthesis of a wide range of other zirconium compounds. samaterials.comennoreindiachemicals.comsamaterials.com Its solubility in water and subsequent reactivity make it an ideal starting point for producing various zirconium salts through straightforward chemical reactions. samaterials.com
Zirconium Hydroxide (Zr(OH)₄): A common method to synthesize zirconium hydroxide is through the hydrolysis of zirconyl chloride octahydrate. icm.edu.pl This is typically achieved by adding a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), to an aqueous solution of ZrOCl₂·8H₂O. icm.edu.plchemicalbook.com The addition of the base causes the precipitation of zirconium hydroxide as a white solid, which can then be filtered and washed. chemicalbook.com Zirconium hydroxide is itself a crucial precursor for manufacturing advanced zirconium dioxide powders. zirpro.com
Zirconium Sulfate (B86663) (Zr(SO₄)₂): Zirconium sulfate can be prepared by reacting zirconyl chloride with sulfuric acid. researchgate.net One patented method describes hydrolyzing a zirconyl chloride solution with sodium sulfate to obtain a basic zirconium sulfate slurry. google.com This intermediate can then be further processed. Zirconium sulfate is used in applications such as the coating of TiO₂ pigments and in leather tanning. zirpro.com
Zirconium Nitrate (B79036) (Zr(NO₃)₄): Zirconium nitrate can be produced by reacting zirconyl chloride with nitric acid. google.com The process involves dissolving the zirconyl chloride in an aqueous solution of nitric acid and then carefully evaporating the solution to dryness to obtain the nitrate salt. google.com This provides a direct pathway from the chloride-based precursor to the nitrate-based one.
Advanced Analytical and Characterization Methodologies
X-ray Diffraction (XRD) for Crystalline Phase and Structure Determination
X-ray Diffraction (XRD) is a primary technique for elucidating the crystal structure of Zirconium, dichlorooxo-, octahydrate. Crystal structure studies have confirmed that the compound is not a simple monomeric species but possesses a complex tetranuclear structure. sigmaaldrich.com The solid-state structure consists of a cationic tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where the zirconium atoms are linked by double hydroxide (B78521) bridges. wikipedia.org The chloride ions are not directly coordinated to the zirconium centers but are present as counter-ions in the crystal lattice, along with the remaining water molecules of hydration. wikipedia.org
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂ |
| Common Formula | ZrOCl₂·8H₂O |
| Crystal System | Tetragonal |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological and Nanostructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for examining the morphology and microstructure of this compound and its derivatives. SEM analysis of the bulk this compound precursor material reveals a relatively smooth surface morphology. researchgate.net However, when it is used to synthesize other materials, the resulting products show significantly different surfaces. For example, zirconia-based catalysts formed from this precursor exhibit rough surfaces composed of agglomerated particles. researchgate.net
While direct high-resolution TEM analysis of the octahydrate salt's crystal lattice is less common in literature, extensive work has been done on the nanostructures derived from it. For instance, zirconia (ZrO₂) nanoparticles synthesized via precipitation from this compound solutions show well-dispersed particles with a spherical morphology when analyzed by SEM and TEM. nepjol.info The size of these nanoparticles can be controlled by the synthesis method; particles with sizes ranging from 10-30 nm have been reported. researchgate.net TEM analysis, coupled with Selected Area Electron Diffraction (SAED), can confirm the crystalline nature of these derived nanoparticles, showing diffraction rings corresponding to the various planes of monoclinic or tetragonal zirconia. nepjol.info The tendency of these nanoparticles to agglomerate is also frequently observed in both SEM and TEM images. nepjol.inforesearchgate.net
Table 2: Morphological Characteristics of Materials Derived from this compound
| Technique | Material | Observed Morphology | Particle Size (nm) |
|---|---|---|---|
| SEM | This compound | Relatively smooth surface researchgate.net | N/A |
| SEM/TEM | ZrO₂ nanoparticles | Spherical, agglomerated particles nepjol.info | ~10-30 researchgate.net |
Dynamic Light Scattering (DLS) for Particle Size and Aggregation Behavior in Solution
Dynamic Light Scattering (DLS) is a key technique for analyzing the hydrodynamic size and aggregation behavior of particles in solution. This compound is soluble in water and alcohol, and DLS can provide insights into the state of the zirconium species in these solutions. fishersci.ca Upon dissolution, the tetrameric zirconium cations can undergo further hydrolysis and condensation, leading to the formation of larger oligomeric or polymeric species and eventually colloidal particles.
Studies on zirconium-containing solutions often focus on the particle size of the resulting oxides formed through hydrolysis and precipitation. For example, DLS analysis of zirconia (ZrO₂) nanoparticles synthesized from this compound in an aqueous medium showed an average particle size of 119 nm. nanoient.org This larger size compared to primary crystallite sizes determined by XRD suggests a high degree of particle agglomeration in the dispersion. nanoient.org The aggregation state is influenced by factors such as pH, concentration, and the presence of stabilizing agents. For related zirconium oxo clusters, DLS has been used to measure their size distribution in organic solvents like methanol (B129727), providing information on their solubility and solution behavior. researchgate.net
Table 3: DLS Data for Nanoparticles Synthesized from this compound
| Sample | Solvent | Measured Hydrodynamic Diameter (nm) | Indication |
|---|
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a material. For this compound, XPS analysis provides confirmation of the constituent elements and their electronic states. researchgate.net An XPS study of the compound involved the acquisition of survey spectra as well as high-resolution spectra for the Zr 3d, O 1s, Cl 2p, Zr 3p, Zr 4p, and Cl 2s core levels. researchgate.net
The analysis of the Zr 3d region is particularly important for confirming the oxidation state of zirconium. In its compounds, zirconium is almost exclusively in the +4 oxidation state. researchgate.netresearchgate.net XPS spectra of materials derived from this compound, such as zirconia, consistently show the Zr 3d signal as a doublet corresponding to Zr 3d₅/₂ and Zr 3d₃/₂. The binding energy for the Zr 3d₅/₂ peak is typically found around 182.0 - 182.6 eV, which is characteristic of Zr⁴⁺. researchgate.netresearchgate.net The spin-orbit splitting between the Zr 3d₅/₂ and Zr 3d₃/₂ peaks is approximately 2.4 eV. researchgate.net This data confirms that the +4 oxidation state is maintained when the precursor is converted to its oxide.
Table 4: Representative XPS Binding Energies for Zirconium Compounds
| Element/Core Level | Chemical State | Binding Energy (eV) | Reference |
|---|---|---|---|
| Zr 3d₅/₂ | Zr⁴⁺ in ZrO₂ | 182.0 - 182.6 | researchgate.netresearchgate.net |
| Zr 3d₃/₂ | Zr⁴⁺ in ZrO₂ | 184.3 - 185.0 | researchgate.netresearchgate.net |
| Zr 3d | Zr metal | 178.9 | thermofisher.com |
| O 1s | Zr-O | ~530 | N/A |
Synchrotron-Based Techniques (e.g., Grazing Incidence Wide Angle X-ray Scattering (GIWAXS), X-ray Fluorescence (XRF)) for In-Situ Analysis
Synchrotron-based techniques offer powerful capabilities for in-situ analysis due to their high photon flux, brilliance, and energy tunability. These methods can be used to study the transformations of this compound in real-time under various conditions.
For instance, in-situ temperature-resolved synchrotron powder diffraction has been employed to study the thermal decomposition and phase transitions of related zirconium phosphate (B84403) materials derived from zirconyl precursors. researchgate.net Such studies reveal the formation of intermediate phases and the precise temperatures at which crystallization occurs. researchgate.net
X-ray Pair Distribution Function (PDF) analysis, which relies on high-energy synchrotron X-ray scattering, has been used to investigate the local structure of zirconia nanocrystals. nih.gov This technique revealed that even when the average crystal structure appears tetragonal by XRD, the local structure can exhibit orthorhombic distortions, providing deeper insight into the material's properties. nih.gov Although not applied directly to this compound in the available literature, these examples showcase the potential of synchrotron methods. In-situ GIWAXS could be used to study the evolution of thin films prepared from this precursor during annealing, while XRF offers high-sensitivity elemental mapping, which could be valuable for tracking the distribution of zirconium and chlorine during chemical reactions or in composite materials.
Theoretical and Computational Investigations
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become a important tool for elucidating the electronic structure and bonding characteristics of zirconium compounds. For the tetrameric zirconyl cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, DFT calculations have been employed to understand its geometry and stability. researchgate.netnih.gov Studies have confirmed a planar arrangement of the four zirconium ions, bridged by hydroxyl groups, with each zirconium atom being eight-coordinated. nih.gov
DFT calculations reveal that the stability of such polynuclear zirconium species in aqueous environments is a key factor in their chemistry. For instance, the relative thermodynamic instability of a hypothetical hexanuclear zirconium cluster compared to the stable tetramer has been investigated using DFT. ryankingsbury.com These studies calculate the Gibbs free energy of hydrolysis to construct Pourbaix diagrams, illustrating the domains of stability for different zirconium species as a function of pH and concentration. ryankingsbury.com The electronic structure analysis from these calculations, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gaps, provides insights into the reactivity of these clusters. ryankingsbury.com
In related zirconium systems, DFT has been used to analyze bonding in detail. For example, in cationic zirconocene (B1252598) compounds, QTAIM (Quantum Theory of Atoms in Molecules) and NBO (Natural Bond Orbital) analyses have been used to characterize the nature of zirconium-ligand bonds and the charge distribution within the molecule. acs.org While not directly on zirconyl chloride, these studies demonstrate the power of DFT to probe the electronic effects of ligand coordination on the zirconium center. acs.orgarxiv.org
Table 1: Representative DFT Calculation Parameters for Zirconium Complexes This table is a representative example based on typical DFT studies of zirconium complexes and does not represent a single specific study on Zirconium, dichlorooxo-, octahydrate.
| Parameter | Value/Method | Reference |
| Functional | B3LYP | lbl.gov |
| Basis Set (Zr) | LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) | lbl.gov |
| Basis Set (O, H, Cl) | 6-31G* or higher | lbl.gov |
| Solvation Model | COSMO (Conductor-like Screening Model) | lbl.gov |
| Software | Gaussian, Q-Chem, Quantum Espresso | lbl.govdiva-portal.orgyoutube.com |
Molecular Dynamics Simulations for Solution-Phase Behavior and Hydrolysis Pathways
Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of "this compound" in aqueous solutions. The focus of these simulations is often the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is the dominant species formed upon dissolution. wikipedia.orgnih.gov
Ab initio MD simulations have shown that the tetrameric structure is stable in an aqueous environment on the picosecond timescale. nih.gov These simulations provide detailed, atom-level information on the structure and dynamics of the cluster in solution, which is crucial for understanding its role as a precursor in the synthesis of zirconium-based materials. nih.govuclan.ac.uk The simulations confirm that the Zr⁴⁺ ions in the tetramer are typically eight-coordinated, adopting an antiprism or irregular dodecahedron geometry with their ligands. nih.gov
MD simulations are also employed to investigate the initial stages of hydrolysis and polymerization of zirconium ions in solution. acs.org The hydrolysis of zirconyl chloride is a complex process that leads to the formation of various polymeric species, with the tetramer being a key intermediate. researchgate.neticm.edu.pl Understanding these hydrolysis pathways is critical, as the nature of the zirconium species in solution influences the properties of the final materials, such as zirconia nanoparticles. uclan.ac.ukresearchgate.net First-principles MD simulations on the interaction of water with zirconia surfaces, a related system, have provided insights into water adsorption and dissociation, which are fundamental steps in hydrolysis. mdpi.com
Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous Zirconium Species This table summarizes general findings from MD studies on aqueous zirconium systems.
| Finding | Significance | Reference |
| Stability of the Tetramer | The [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cluster is structurally stable in aqueous solution on the ps timescale. | nih.gov |
| Coordination Environment | Zirconium(IV) ions within the tetramer maintain an eight-coordinate geometry. | nih.gov |
| Hydrolysis Intermediates | Simulations help to identify the structural motifs of zirconium polymers formed during hydrolysis. | nih.gov |
| Water Exchange Dynamics | Provides insights into the exchange rates of water ligands, which is crucial for reactivity. | N/A |
Computational Catalysis: Reaction Mechanism Elucidation and Transition State Calculations
"this compound" is recognized as an efficient, water-tolerant Lewis acid catalyst for various organic transformations, such as esterifications. nih.govmdpi.com Computational catalysis, primarily using DFT, is a powerful approach to elucidate the mechanisms of these reactions and to calculate the transition state energies that govern reaction rates.
While specific computational studies on catalysis by "this compound" are not extensively reported, DFT studies on other zirconium-based catalysts provide a framework for understanding its catalytic activity. For instance, in the zirconium-catalyzed hydroaminoalkylation of alkenes, DFT calculations have been used to analyze the origin of regioselectivity and diastereoselectivity. acs.org These studies involve locating the transition states for different reaction pathways and comparing their relative free energies. Distortion/interaction analysis can further reveal how the catalyst and substrates must deform to reach the transition state. acs.org
The catalytic cycle is thought to involve the coordination of the substrate (e.g., a carboxylic acid) to the zirconium center, which acts as a Lewis acid to activate the substrate towards nucleophilic attack. nih.gov Computational modeling can map out the energy profile of such a cycle, identifying the rate-determining step and providing insights into how the catalyst's structure could be modified to improve its efficiency. The interaction of the active zirconium species with the solvent is also a critical aspect that can be modeled. youtube.com
Table 3: Parameters from a DFT Study on a Zr-Catalyzed Reaction This table is based on a study of Zr-catalyzed alkene hydroaminoalkylation and serves as an example of computational catalysis data.
| Parameter | Finding | Reference |
| Reactant Role | Substrates act as electrophiles, and the active zirconaaziridine acts as a nucleophile. | acs.org |
| Energy Barrier | The Gibbs activation barrier for the rate-limiting step can be calculated to understand reaction feasibility. | acs.org |
| Selectivity Control | Distortion and interaction energies determine the regioselectivity and diastereoselectivity of the products. | acs.org |
Predictive Modeling of Material Properties and Structural Stability of this compound and its Derivatives
Computational methods are increasingly used to predict the material properties and structural stability of new compounds, which can accelerate the discovery and design of novel materials. For "this compound" and its derivatives, predictive modeling can provide valuable information.
DFT calculations can be used to predict the thermodynamic stability of various zirconium complexes and their derivatives. nih.gov For example, by computing the formation constants of different Zr⁴⁺ complexes, it is possible to predict their stability in aqueous environments, which is crucial for applications such as radiopharmaceuticals. nih.gov Such models have shown excellent correlation with experimental data. nih.gov
For solid-state materials, DFT can predict mechanical properties. Studies on zirconium alloys and hydrides have used density functional perturbation theory to calculate elastic moduli, which are then used to assess mechanical stability and ductility. rsc.org While these studies are not on the title compound, the methodology is directly applicable. Similarly, the structural and thermodynamic properties of various zirconium hydrides have been predicted using first-principles calculations combined with structure search algorithms. arxiv.orgdaneshyari.com
The thermal stability of materials derived from "this compound," such as metal-organic frameworks (MOFs), has also been investigated. The nature of the zirconium precursor, including zirconyl chloride, can impact the crystallinity and porosity of the resulting MOF. rsc.org Computational modeling can help to understand these relationships and predict the properties of the final materials. Furthermore, machine learning approaches are being developed to predict the microstructural behavior of zirconium alloys based on databases of computational results, a strategy that could be extended to other zirconium-based materials. nih.gov
Table 4: Predicted Properties of Zirconium-Based Materials Using Computational Methods This table presents examples of properties predicted for various zirconium compounds and alloys, illustrating the capabilities of predictive modeling.
| Material System | Predicted Property | Computational Method | Reference |
| Zr⁴⁺ Complexes | Thermodynamic Stability (log β) | DFT | nih.gov |
| Zirconium Alloys and Hydrides | Elastic Moduli, Ductility | Density Functional Perturbation Theory | rsc.org |
| Zirconium Hydrides | Crystal Structure, Formation Energy | First-Principles Calculations, Structure Search | arxiv.orgdaneshyari.com |
| Zirconium Alloys | Microstructural Behavior | Machine Learning, Crystalline Plasticity Models | nih.gov |
Q & A
Q. What are the standard methods for synthesizing zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)?
The alkali fusion method is widely used for large-scale production. Zircon sand concentrate is sintered with sodium hydroxide at high temperatures (600–800°C), followed by water leaching, acid dissolution, and crystallization. Critical parameters include NaOH/ZrSiO₄ molar ratio (1.5–2.0) and sintering time (2–4 hours) to minimize impurities like silica . Alternative lab-scale syntheses involve dissolving zirconium hydroxide in hydrochloric acid and crystallizing the product under controlled evaporation .
Q. How is ZrOCl₂·8H₂O characterized to confirm purity and structure?
Key techniques include:
- X-ray Diffraction (XRD): Identifies crystalline phases and detects impurities like ZrSiO₄ or ZrO₂ .
- Thermogravimetric Analysis (TGA): Monitors dehydration steps (e.g., loss of 6 H₂O at 150°C and full dehydration at 210°C) .
- FTIR Spectroscopy: Detects vibrational bands for Zr–O–Cl bonds (600–800 cm⁻¹) and coordinated water (3200–3500 cm⁻¹) .
Q. What are the solubility properties of ZrOCl₂·8H₂O in common solvents?
ZrOCl₂·8H₂O is highly soluble in water (50 g/L at 20°C, pH ~1) and methanol but insoluble in non-polar solvents. Conflicting reports exist regarding solubility in HCl; some studies note slight solubility in dilute HCl, while others emphasize insolubility in concentrated HCl due to ligand displacement .
Q. How should ZrOCl₂·8H₂O be stored to ensure stability?
Store in airtight containers at 15–25°C, away from moisture and strong oxidizers. Hygroscopicity requires desiccant use. Prolonged exposure to air leads to partial hydrolysis, forming ZrO₂·xH₂O .
Advanced Research Questions
Q. How can alkali fusion parameters be optimized to minimize silica impurities during ZrOCl₂·8H₂O production?
Silica removal is critical and achieved via:
- Acid Leaching: Use 3–6 M HCl at 80–90°C to dissolve Zr species while precipitating SiO₂ as H₂SiO₃ .
- Flocculation: Add polyaluminum chloride (PAC) to aggregate colloidal silica, achieving >95% removal efficiency .
- Process Monitoring: Track silicon content using ICP-OES or colorimetric molybdenum-blue assays .
Q. What experimental design considerations are critical when using ZrOCl₂·8H₂O as a precursor for sol-gel synthesis?
Key factors include:
- Precursor Concentration: Optimal ZrOCl₂·8H₂O:acetic acid molar ratios (1:1.5–2.0) stabilize zirconium oligomers, enabling spinnable sols for fiber production .
- pH Control: Maintain pH 5.5–7.0 using nitric acid to prevent premature hydrolysis and gelation .
- Aging Time: 24–48 hours aging ensures complete ligand exchange (e.g., Cl⁻ → oxalate) for homogeneous coatings .
Q. How does ZrOCl₂·8H₂O modification enhance phosphorus adsorption in composite materials?
Loading ZrOCl₂·8H₂O onto substrates (e.g., EPRC particles) forms amorphous hydrous zirconium oxide, which increases phosphate adsorption capacity by:
Q. What contradictions exist in reported thermal decomposition pathways of ZrOCl₂·8H₂O?
Discrepancies arise in dehydration steps:
Q. How can zirconium oxychloride octahydrate be utilized in flame-retardant composites?
ZrOCl₂·8H₂O reacts with organophosphates (e.g., ATMP) to form zirconium organophosphonates, which:
- Enhance Thermal Stability: Increase composite decomposition temperatures by 50–80°C via char formation .
- Improve Flame Retardancy: Reduce peak heat release rate (pHRR) by 30–40% in cone calorimetry tests . Synthesis requires stoichiometric control (Zr:P = 1:1–1:3) and reflux conditions (80°C, 24 hours) .
Methodological Guidance
Q. What safety protocols are essential when handling ZrOCl₂·8H₂O?
Q. How to reconcile conflicting solubility data for ZrOCl₂·8H₂O in hydrochloric acid?
Conduct controlled solubility tests under standardized conditions (e.g., 25°C, varying HCl concentrations). Use gravimetric analysis to quantify dissolved Zr species, and cross-validate with ICP-MS for trace ion detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
